

Technical Monograph: 5-Hydroxy Albuterol Hemisulfate

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Compound of Interest

Compound Name: *5-Hydroxy Albuterol Hemisulfate*
Salt
Cat. No.: *B1158768*

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Identification, Analytical Profiling, and Impurity Management

Executive Summary & Chemical Identity

5-Hydroxy Albuterol Hemisulfate is a critical analytical reference standard primarily utilized in the quality control of Albuterol (Salbutamol) and Levalbuterol drug substances. Chemically, it represents an oxidative derivative where the benzene ring acquires an additional hydroxyl group, transforming the phenol core into a catechol (benzene-1,2-diol) structure.

In regulatory contexts (USP/EP), this compound is often designated as Levalbuterol Related Compound G. Its presence must be strictly monitored due to the potential for catechol-like oxidation (quinone formation), which can impact drug stability and color.

Core Chemical Data

Parameter	Technical Specification
Common Name	5-Hydroxy Albuterol Hemisulfate
Synonyms	Levalbuterol Related Compound G; 5-Hydroxy Salbutamol; 5-[2-(tert-butylamino)-1-hydroxyethyl]-3-(hydroxymethyl)benzene-1,2-diol
CAS Number (Base)	182676-90-0 (Primary tracking number)
CAS Number (Salt)	Not formally indexed in public registries.[1][2] Commercially sourced as the hemisulfate of the base CAS.
Molecular Formula	
Molecular Weight	304.35 g/mol (Salt); 255.31 g/mol (Base)
Appearance	Off-white to pale beige solid (Hygroscopic)
Solubility	Soluble in Water, Methanol; Slightly soluble in Acetonitrile

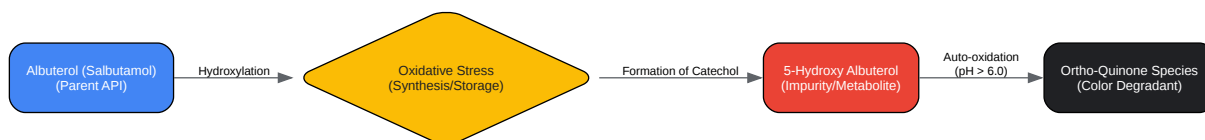
Structural Context & Formation Mechanism

The structural divergence between Albuterol and its 5-hydroxy analog is subtle but chemically significant. Albuterol possesses a resorcinol-like substitution pattern (hydroxymethyl at 3, hydroxyl at 4). The 5-hydroxy impurity introduces a hydroxyl group at position 5, creating a vicinal diol (catechol) moiety.

This structural change increases the compound's susceptibility to oxidation. In solution, catechols can oxidize to o-quinones, leading to the characteristic discoloration (pinkening/browning) seen in degraded Albuterol formulations.

Diagram 1: Structural Relationship & Degradation Pathway

The following diagram illustrates the structural relationship and the oxidative risk associated with the 5-hydroxy impurity.



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Figure 1: Mechanistic pathway showing the formation of 5-Hydroxy Albuterol and its subsequent degradation into colored quinone species.

Analytical Methodology: Detection & Quantification

Due to the polarity of the extra hydroxyl group, 5-Hydroxy Albuterol elutes earlier than Albuterol in Reverse-Phase HPLC (RP-HPLC). The following protocol provides a self-validating system for separating this impurity.

Standardized HPLC Protocol (USP-Aligned)

Objective: Resolution of 5-Hydroxy Albuterol from the parent API and other related impurities (e.g., Albuterol Aldehyde).

- Column Selection: C18 stationary phase, end-capped (e.g., 150 mm x 4.6 mm, 3-5 μm).
Rationale: High carbon load is required to retain the polar catechol moiety.
- Mobile Phase A: 0.1% Formic Acid in Water (or Phosphate Buffer pH 3.0). Rationale: Acidic pH suppresses ionization of the phenolic protons, improving peak shape.
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Gradient Program:
 - 0-5 min: 5% B (Isocratic hold for polar impurity retention)
 - 5-20 min: 5%
 - 30% B (Linear ramp)

- 20-25 min: 30%
- 90% B (Wash)
- Detection: UV at 276 nm (Max absorption for the catechol ring).

Mass Spectrometry (LC-MS) Identification

For definitive identification, Mass Spectrometry is superior to UV due to the lack of a unique chromophore compared to the parent.

- Ionization: ESI Positive Mode ()
- Parent Ion (Base):
- Key Fragment: Loss of water () and tert-butyl group.

Sourcing & Handling Protocols

Researchers must exercise caution when sourcing this compound. It is frequently listed under the Base CAS (182676-90-0) even when supplied as the hemisulfate or hydrochloride salt.

Verification Workflow

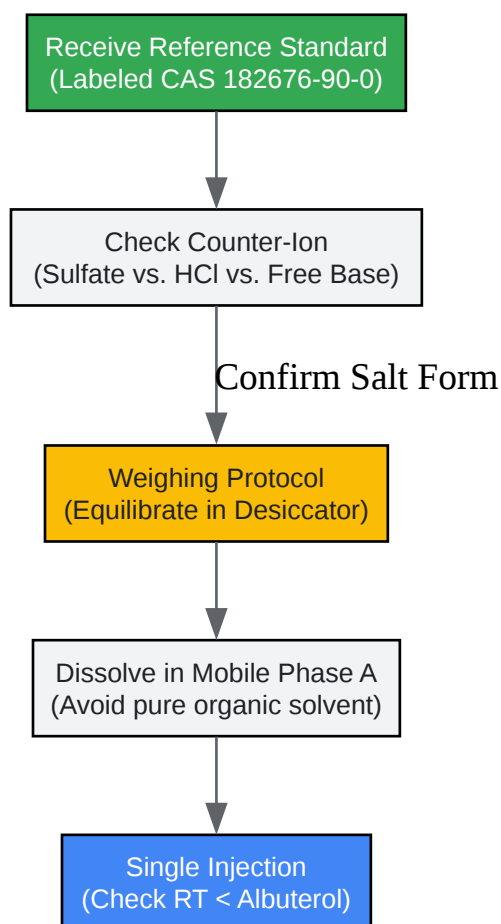
When receiving a shipment labeled "5-Hydroxy Albuterol," perform the following validation steps immediately:

- Salt Stoichiometry Check: Review the Certificate of Analysis (CoA). If the elemental analysis shows Sulfur (S), it is the Hemisulfate. If Chlorine (Cl) is present, it is the HCl salt.
 - Calculation: Theoretical Sulfur content for Hemisulfate () is ~5.2%.
- Hygroscopicity Management: The hemisulfate salt is hygroscopic.[3]

- Storage: Store at -20°C under Argon or Nitrogen.
- Handling: Equilibrate to room temperature in a desiccator before weighing to prevent water uptake errors in quantitative standard preparation.

Diagram 2: Analytical Validation Workflow

This workflow ensures the integrity of the reference standard before use in critical assays.



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Figure 2: Step-by-step decision tree for validating the identity and handling of 5-Hydroxy Albuterol reference materials.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171380056, 5-Hydroxy Albuterol-d9 Hemisulfate Salt. Retrieved from [[Link](#)]

- United States Pharmacopeia (USP). USP Monograph: Levalbuterol Hydrochloride - Related Compounds. (Referenced for "Related Compound G" nomenclature).[4][5]

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